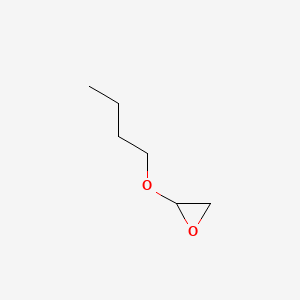
Butoxyoxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxyoxirane: is an organic compound with the molecular formula C6H12O2 and a molar mass of 116.16 g/mol . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxyoxirane can be synthesized through several methods, including the reaction of butanol with epichlorohydrin under basic conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining an appropriate pH level to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: Butoxyoxirane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides or amines .
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of butyric acid or butanol derivatives .
Reduction: Reduction reactions typically yield butanol or butane .
Substitution: Substitution reactions can produce various alkylated products depending on the nucleophile used.
Scientific Research Applications
Butoxyoxirane is widely used in scientific research due to its unique properties. It is employed in chemistry for synthesizing complex organic molecules, in biology for studying enzyme reactions, in medicine for developing pharmaceuticals, and in industry for producing polymers and other materials.
Mechanism of Action
The mechanism by which butoxyoxirane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical reactions. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Butoxyoxirane is similar to other epoxy alcohols and alkyl oxiranes , but it stands out due to its unique structure and reactivity. Some similar compounds include propylene oxide and ethylene oxide . While these compounds share some similarities, this compound's larger alkyl group provides distinct chemical properties and reactivity patterns.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
45631-61-6 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-butoxyoxirane |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-7-6-5-8-6/h6H,2-5H2,1H3 |
InChI Key |
OZLNNOCQVCYYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















